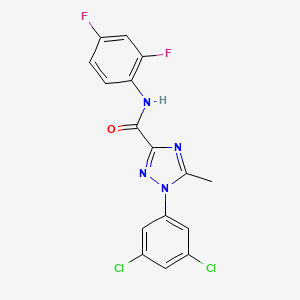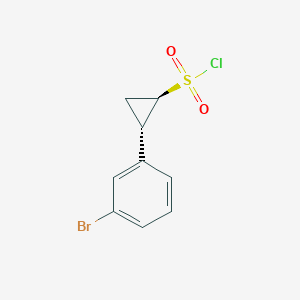![molecular formula C14H15N3O B2906734 N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide CAS No. 2411224-46-7](/img/structure/B2906734.png)
N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide, also known as PEP005, is a synthetic compound that has been found to exhibit anti-cancer properties. It was first isolated from the Australian marine sponge, Didemnum sp. in 1999. PEP005 has been found to be effective against various types of cancers, including melanoma, basal cell carcinoma, and squamous cell carcinoma.
Mécanisme D'action
N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide activates PKC, which is a family of enzymes that play a crucial role in regulating cell growth and differentiation. PKC activation leads to the activation of downstream signaling pathways that ultimately result in apoptosis of cancer cells. N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide also inhibits the activity of transcription factors that are involved in cell cycle progression and differentiation.
Biochemical and Physiological Effects
N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has been found to have a number of biochemical and physiological effects on cancer cells. It induces the production of reactive oxygen species (ROS), which can cause DNA damage and ultimately lead to apoptosis. N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide also activates the unfolded protein response (UPR) pathway, which is involved in regulating protein folding and degradation. Activation of the UPR pathway can lead to apoptosis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has some limitations for lab experiments. It is highly toxic and can cause skin irritation and other adverse effects. Therefore, it must be handled with care and appropriate safety measures must be taken.
Orientations Futures
There are several future directions for research on N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide. One area of research is to investigate the potential use of N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide in combination with other anti-cancer drugs. Another area of research is to develop new formulations of N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide that can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-cancer effects of N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide.
Méthodes De Synthèse
N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process starting from 2-(bromomethyl)phenylhydrazine. The synthesis involves the reaction of 2-(bromomethyl)phenylhydrazine with 2-bromoacetophenone to form the intermediate 2-(1-phenylimidazol-2-yl)acetophenone. This intermediate is then reacted with propargyl bromide to form N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells through the activation of protein kinase C (PKC). N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has also been shown to inhibit the growth of cancer cells by blocking cell cycle progression and inducing differentiation.
Propriétés
IUPAC Name |
N-[1-(1-phenylimidazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-13(18)16-11(2)14-15-9-10-17(14)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMIWIVKIOIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2906653.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)



![N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2906664.png)



![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906670.png)

![2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one](/img/structure/B2906674.png)